![molecular formula C13H12ClNO2S B1302465 Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 54001-12-6](/img/structure/B1302465.png)
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (ECTC) is a synthetic compound with a wide range of applications in scientific research. ECTC is a thiazole derivative that has been extensively studied for its biochemical and physiological effects. It has been used in laboratory experiments for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for various reactions, and as a tool for studying the structure and function of proteins.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for various reactions, and as a tool for studying the structure and function of proteins. It has also been used to study the metabolism of drugs in the body, and as a tool for studying the effects of drugs on the nervous system. Furthermore, this compound has been used as an inhibitor of enzymes involved in the synthesis of hormones, such as testosterone and estrogen.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The use of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of laboratory experiments. Furthermore, its biochemical and physiological effects make it a useful tool for studying the effects of drugs on the nervous system and for studying the metabolism of drugs in the body.
However, there are also some limitations to the use of this compound in laboratory experiments. Its synthesis method is relatively complex, and the yields are not always consistent. Furthermore, the effects of this compound on the body are still not fully understood, and it is not yet clear what the long-term effects of using this compound in laboratory experiments may be.
Future Directions
There are a number of potential future directions for Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate research. One possible direction is to further explore its biochemical and physiological effects, in order to gain a better understanding of how it affects the body. Another potential direction is to explore its potential as an inhibitor of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. Additionally, further research could be done to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, further research could be done to explore its potential as a tool for studying the effects of drugs on the nervous system, and to study the metabolism of drugs in the body.
Synthesis Methods
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized by a variety of methods, including a reaction between ethyl chloroacetate and 4-chlorophenyl-4-methyl-1,3-thiazole-5-carboxylate in the presence of a base. Alternatively, a reaction between ethyl chloroacetate and 4-chloro-2-methylthiazole-5-carboxylic acid can also be used to synthesize this compound. The reaction conditions and yields vary depending on the method used, but typically involve a reaction temperature of between 80-100 °C and a yield of around 80%.
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDMHBKOGBVDJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372485 |
Source
|
Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54001-12-6 |
Source
|
Record name | 5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54001-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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